2-(Cyclopentylamino)pyrimidin-5-OL
Description
2-(Cyclopentylamino)pyrimidin-5-OL (CAS: 1864825-94-4) is a pyrimidine derivative featuring a hydroxyl group at position 5 and a cyclopentylamino substituent at position 2. Its molecular formula is inferred as C₉H₁₄N₃O, with a calculated molecular weight of 180.23 g/mol. This compound is structurally characterized by a bicyclic framework, combining a pyrimidine ring with a cyclopentyl group, which may enhance its stability and solubility compared to simpler pyrimidine analogs.
Properties
IUPAC Name |
2-(cyclopentylamino)pyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-5-10-9(11-6-8)12-7-3-1-2-4-7/h5-7,13H,1-4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSBLPWFTHHOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)pyrimidin-5-OL typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution. This can be achieved by reacting the pyrimidine derivative with cyclopentylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Hydroxylation: The hydroxyl group at the fifth position can be introduced through selective oxidation of a precursor compound, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of 2-(Cyclopentylamino)pyrimidin-5-one.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentylamino)pyrimidin-5-OL has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies investigating the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Industrial Chemistry: It is utilized in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(Cyclopentylamino)pyrimidin-5-OL exerts its effects involves its interaction with specific molecular targets. The cyclopentylamino group enhances binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Structural Variations: The boronic ester derivative replaces the hydroxyl group with a boronate, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), which the parent compound cannot . 2-(Piperidin-4-yl)pyrimidin-5-ol substitutes cyclopentylamino with a piperidine ring, altering solubility and hydrogen-bonding capacity. Piperidine’s rigidity may reduce conformational flexibility compared to cyclopentyl groups .
Commercial Availability: The boronic ester derivative has 11 suppliers, indicating broad industrial demand for synthetic intermediates.
Discussion of Research Findings
Functional Group Impact
- Cyclopentylamino vs. Piperidine: Cyclopentyl’s smaller ring size may improve metabolic stability compared to piperidine, which is prone to oxidation .
Commercial and Industrial Relevance
The boronic ester derivative’s prevalence underscores its utility in medicinal chemistry for constructing complex architectures.
Notes
- Molecular weights for some compounds are inferred due to incomplete data in provided evidence.
- The discontinued status of 2-(Piperidin-4-yl)pyrimidin-5-ol underscores the importance of substituent choice in optimizing stability and efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
